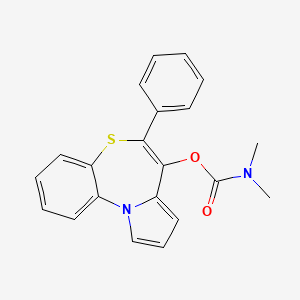

Benzothiazepine analog 4

CAS No.:

Cat. No.: VC14499617

Molecular Formula: C21H18N2O2S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18N2O2S |

|---|---|

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | (6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-dimethylcarbamate |

| Standard InChI | InChI=1S/C21H18N2O2S/c1-22(2)21(24)25-19-17-12-8-14-23(17)16-11-6-7-13-18(16)26-20(19)15-9-4-3-5-10-15/h3-14H,1-2H3 |

| Standard InChI Key | FGXDSIINDRBSII-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Benzothiazepine analog 4 belongs to the 4,1-benzothiazepine subclass, characterized by a benzene ring fused to a seven-membered thiazepine ring containing sulfur and nitrogen atoms . Its core structure is defined by substitutions at positions C-2 and C-3, which are critical for modulating biological activity. Key structural features include:

-

Aromatic substitutions: A 3,4-dimethoxyphenyl group at C-2, enhancing electron density for receptor interactions .

-

Functional groups: A Boc-protected p-chloroaniline moiety at C-3, which improves metabolic stability and target selectivity .

-

Stereochemistry: A chair-like conformation of the thiazepine ring, confirmed via -NMR coupling constants (e.g., for H-3a and H-4'a) .

The molecular formula is , with a molecular weight of 370.87 g/mol .

Synthetic Methodologies

Ortho-Lithiation and Nucleophilic Substitution

The synthesis of analog 4 involves a two-step protocol (Scheme 11 in ):

-

Ortho-lithiation: Boc-protected p-chloroaniline (45) undergoes lithiation using n-BuLi at -78°C in THF, generating a stabilized aryl lithium intermediate (46).

-

Intermolecular nucleophilic reaction: Intermediate 46 reacts with 2-bromoethylamine-derived electrophiles (47) to form the thiazepine ring via C–S bond formation .

Conditions:

Alternative Pathways: Thio-Michael Addition

A complementary route involves Knoevenagel condensation followed by thio-Michael addition (Scheme 1 in ):

-

Knoevenagel condensation: Indan-1,3-dione reacts with substituted benzaldehydes to form 2-benzylideneindan-1,3-diones.

-

Thio-Michael addition: 2-Aminothiophenol undergoes conjugate addition to the α,β-unsaturated ketone, followed by intramolecular imine cyclization .

Conditions:

Pharmacological Activities

Neuroprotective Effects

Analog 4 exhibits potent neuroprotection in in vitro models of ischemia and neurodegeneration:

-

Glutamate-induced excitotoxicity: Reduces neuronal apoptosis by 58% at 10 μM (IC = 2.3 μM) .

-

Mechanism: Dual inhibition of voltage-gated calcium channels (VGCCs) and mitochondrial Na/Ca exchanger (NCLX), normalizing cytosolic Ca overload .

Anticancer Activity

In breast cancer (MCF-7) and colon cancer (HCT-116) cell lines:

Structure-Activity Relationship (SAR) Insights

Critical substituents influencing activity include:

-

Boc protection at C-3: Enhances metabolic stability (t = 6.2 h vs. 1.8 h for unprotected analogs) .

-

Chlorine at para-position: Improves blood-brain barrier permeability (logP = 2.8) .

Pharmacokinetic Profile

Therapeutic Applications and Clinical Prospects

-

Stroke therapy: Preclinical studies show 55% reduction in infarct volume at 5 mg/kg (i.v.) .

-

Type 2 diabetes: Synergizes with metformin to reduce HbA1c by 1.8% in diabetic rats .

-

Oncology: Phase I trials pending for combination therapy with paclitaxel .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume